Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate
Description
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a heterocyclic ethyl ester featuring a 1,3-thiazole core substituted with an aminocarbonyl group and a conjugated butenylamino-acetate side chain. This compound belongs to a class of bioactive thiazole derivatives, which are pivotal in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The presence of electron-withdrawing (carbonyl) and electron-donating (amino) groups modulates its reactivity and solubility, making it a versatile intermediate in organic synthesis .
Synthesis of such compounds typically involves multi-component condensation reactions. For example, analogs like ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate are synthesized via Biginelli-type reactions in acetic acid-acetic anhydride media . Similarly, the target compound likely forms through nucleophilic attack at activated double bonds, followed by cyclization or ring-opening steps, as seen in reactions involving benzimidazol-2-ylacetonitrile .
Properties
Molecular Formula |
C12H15N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)/b9-8+,13-6? |
InChI Key |
URUPLJAPXMYMIY-BQMSPQECSA-N |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(/C)\O)/C(=O)NC1=NC=CS1 |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate generally involves:
- Formation of the thiazole-containing amide intermediate
- Subsequent coupling with ethyl 2-aminoacetate or its derivatives
- Introduction of the α,β-unsaturated ketone moiety via condensation or acylation reactions
These steps are often carried out under mild to moderate conditions using common organic solvents and coupling agents.
Stepwise Synthetic Route
Representative Reaction Conditions
- Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), CDI
- Bases: DIPEA, TEA, K2CO3
- Solvents: DCM, THF, DMF
- Temperature: Room temperature to reflux depending on step
- Workup: Filtration, solvent evaporation, drying over Na2SO4, chromatographic purification
Detailed Research Findings
Reaction Yields and Purity
Mechanistic Insights
- The carbamoylation of the thiazole amine proceeds via nucleophilic attack on activated carbonyl intermediates (e.g., CDI-activated esters or acyl chlorides).
- The condensation to form the enone involves elimination of water during aldol-type reactions, facilitated by the electron-withdrawing nature of the thiazole amide group, stabilizing the conjugated system.
Variations and Optimization
- Alternative bases and solvents can be employed to optimize reaction rates and yields.
- Protective groups may be used on sensitive functionalities during intermediate steps to prevent side reactions.
- Temperature and stoichiometry adjustments allow control over selectivity and minimize by-products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s key structural elements include:
- 1,3-Thiazole ring : Provides aromatic stability and hydrogen-bonding capacity via the nitrogen atom.
- Aminocarbonyl group: Enhances electrophilicity at the adjacent carbonyl, facilitating nucleophilic additions.
Analog Comparison :
Key Observations :
Reactivity :
- Nucleophilic attack at the exocyclic double bond (activated by electron-withdrawing groups) is common, as seen in reactions with benzimidazol-2-ylacetonitrile .
- Thiazole rings undergo electrophilic substitution (e.g., halogenation), while thiadiazoles (e.g., ) are more resistant due to electron-deficient cores.
Physicochemical Properties
Biological Activity
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring is known to enhance the compound's ability to inhibit specific enzymatic activities, which can lead to therapeutic effects.
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformation, thus affecting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies show that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated:
- A549 Cell Line : IC50 = 25 µM
- MCF7 Cell Line : IC50 = 30 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
- Excretion : Excreted mainly via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
